Lanthanum decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

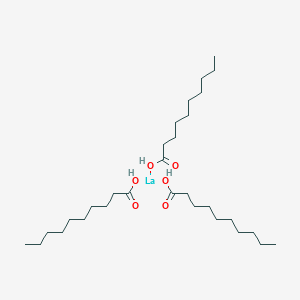

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H60LaO6 |

|---|---|

Molecular Weight |

655.7 g/mol |

IUPAC Name |

decanoic acid;lanthanum |

InChI |

InChI=1S/3C10H20O2.La/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12); |

InChI Key |

BPKJYTCZVBAIJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.[La] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lanthanum Decanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of lanthanum decanoate, a lipophilic lanthanum salt with potential applications in various fields, including as a catalyst and in drug delivery systems. While a definitive, standardized protocol is not widely published, this document outlines two robust synthesis methodologies based on established principles of inorganic and coordination chemistry for preparing lanthanum carboxylates. The protocols are designed to be adaptable and provide a solid foundation for further research and development.

Introduction to this compound

This compound is the lanthanum salt of decanoic acid, a saturated fatty acid. Its chemical formula is La(C₁₀H₁₉O₂)₃, with a molecular weight of approximately 652.68 g/mol [1]. The lipophilic nature of the decanoate ligands imparts solubility in nonpolar organic solvents and lipid-based formulations, a property of interest for catalysis in organic media and for the development of novel drug delivery vehicles.

Synthesis Protocols

Two primary synthesis routes are presented: a direct reaction method and a precipitation method. Both are common for the preparation of metal carboxylates.

Method 1: Direct Reaction of Lanthanum (III) Salt with Decanoic Acid

This method involves the direct reaction of a soluble lanthanum (III) salt, such as lanthanum (III) nitrate hexahydrate [La(NO₃)₃·6H₂O] or lanthanum (III) chloride heptahydrate [LaCl₃·7H₂O], with decanoic acid. The reaction is typically carried out in a suitable solvent system that can dissolve the reactants and facilitate the removal of byproducts. This approach is analogous to the synthesis of other lanthanum carboxylates and metal-organic frameworks[2][3].

Experimental Protocol:

-

Reactant Preparation:

-

Dissolve one molar equivalent of a lanthanum (III) salt (e.g., lanthanum nitrate hexahydrate) in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate vessel, dissolve three molar equivalents of decanoic acid in the same solvent. A slight excess of decanoic acid (e.g., 3.1 equivalents) can be used to ensure complete reaction.

-

-

Reaction:

-

Slowly add the lanthanum salt solution to the decanoic acid solution with vigorous stirring.

-

The reaction mixture is then heated to reflux (typically 60-80 °C) for a period of 4 to 24 hours to drive the reaction to completion. The reaction progress can be monitored by observing the formation of a precipitate or by analytical techniques such as Thin Layer Chromatography (TLC) to track the consumption of decanoic acid.

-

-

Isolation and Purification:

-

After cooling to room temperature, the precipitated this compound is collected by vacuum filtration.

-

The crude product is washed several times with the solvent used for the reaction to remove any unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as hot ethanol or toluene.

-

-

Drying:

-

The purified this compound is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to remove any residual solvent.

-

Quantitative Data Summary (Method 1 - Representative)

| Parameter | Value |

| Reactants | |

| Lanthanum (III) Nitrate Hexahydrate | 1.0 eq |

| Decanoic Acid | 3.1 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 12 hours |

| Product | |

| Theoretical Yield | (Calculated based on La salt) |

| Typical Experimental Yield | 85-95% |

| Appearance | White to off-white powder |

Method 2: Precipitation Reaction

This method relies on the precipitation of the insoluble this compound from an aqueous solution by reacting a water-soluble lanthanum salt with a water-soluble salt of decanoic acid, such as sodium decanoate. This is a common and often high-yielding method for preparing insoluble metal salts[4][5].

Experimental Protocol:

-

Preparation of Sodium Decanoate Solution:

-

Dissolve three molar equivalents of sodium hydroxide in deionized water.

-

Slowly add three molar equivalents of decanoic acid to the sodium hydroxide solution with stirring until the decanoic acid is completely dissolved, forming a clear solution of sodium decanoate.

-

-

Preparation of Lanthanum Salt Solution:

-

In a separate beaker, dissolve one molar equivalent of a water-soluble lanthanum salt (e.g., lanthanum chloride heptahydrate) in deionized water.

-

-

Precipitation:

-

Slowly add the lanthanum salt solution to the sodium decanoate solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a period of 1 to 2 hours at room temperature to ensure complete precipitation.

-

-

Isolation and Washing:

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove any residual sodium salts and other water-soluble impurities. The washing process should be repeated several times.

-

-

Drying:

-

Dry the resulting this compound powder in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Quantitative Data Summary (Method 2 - Representative)

| Parameter | Value |

| Reactants | |

| Lanthanum (III) Chloride Heptahydrate | 1.0 eq |

| Sodium Decanoate | 3.0 eq |

| Reaction Conditions | |

| Solvent | Deionized Water |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Product | |

| Theoretical Yield | (Calculated based on La salt) |

| Typical Experimental Yield | >95% |

| Appearance | Fine white powder |

Characterization of this compound

To confirm the synthesis of the desired product and assess its purity, a combination of analytical techniques should be employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the lanthanum ion. The characteristic C=O stretching frequency of the carboxylic acid (around 1700-1725 cm⁻¹) will be absent, and new bands corresponding to the symmetric and asymmetric stretching of the carboxylate group will appear at lower wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the decanoate ligand and the absence of impurities.

-

Elemental Analysis: To determine the elemental composition (C, H, La) of the synthesized compound and compare it with the theoretical values for La(C₁₀H₁₉O₂)₃.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and to check for the presence of coordinated or lattice solvent molecules.

-

X-ray Diffraction (XRD): To determine the crystallinity and phase purity of the synthesized powder.

Visualizations

Signaling Pathway and Workflow Diagrams

References

- 1. GSRS [precision.fda.gov]

- 2. Synthesis and Characterization of Lantanum Metal Organic Frameworks and Their Potential as Metal Cations and Oxo-Anions Sensor | Atlantis Press [atlantis-press.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Lanthanum Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum decanoate, with the chemical formula C₃₀H₅₇LaO₆, is a metal salt consisting of a central lanthanum cation (La³⁺) coordinated to three decanoate anions.[1] As a member of the metal carboxylate family, often referred to as metal soaps, its physical properties are of significant interest in various fields, including materials science and pharmaceuticals. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details relevant experimental protocols for their determination, and presents logical workflows for its characterization.

Core Physical Properties

Quantitative data on the specific physical properties of this compound are not extensively documented in publicly available literature. However, based on its chemical structure and data for related compounds, we can infer and estimate its key characteristics.

| Physical Property | Value/Description | Source/Basis |

| Molecular Formula | C₃₀H₅₇LaO₆ | [1] |

| Molecular Weight | 652.68 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | General knowledge of metal carboxylates. |

| Melting Point | Not definitively reported; likely decomposes at elevated temperatures. Lanthanum carboxylates with shorter chains, like valerate and caproate, melt prior to decomposition.[2] | Inferred from related compounds. |

| Boiling Point | Decomposes before boiling. | General property of metal salts. |

| Solubility | Generally insoluble in water.[3] Expected to have low solubility in polar solvents and higher solubility in non-polar organic solvents.[4][5] | General solubility trends of metal soaps. |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the precise physical properties of this compound.

Determination of Melting Point and Thermal Decomposition via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point and thermal stability of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) of finely ground this compound is placed into an aluminum DSC pan.[6] The pan is then hermetically sealed.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA) are used.[7][8]

-

DSC Protocol:

-

The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[9]

-

An empty, sealed aluminum pan is used as a reference.

-

The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.[10]

-

-

TGA Protocol:

-

A sample of this compound (typically 5-10 mg) is heated in a TGA furnace at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[8][11]

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss indicates decomposition or the loss of volatile components. The thermal decomposition of other lanthanum carboxylates, such as lanthanum valerate and caproate, has been shown to proceed via the formation of lanthanum dioxycarbonate (La₂O₂CO₃) and ultimately lanthanum oxide (La₂O₃).[2]

-

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Isothermal Saturation Method:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness.

-

The mass of the remaining this compound is measured, and the solubility is calculated (e.g., in g/L or mol/L).

-

-

Gravimetric Analysis:

-

A known volume of the saturated solution is taken, and a precipitating agent is added to quantitatively precipitate the lanthanum ions (e.g., as lanthanum oxalate).

-

The precipitate is filtered, dried, and weighed. The concentration of lanthanum, and subsequently this compound, in the original solution can then be calculated.

-

Visualizations

The following diagrams illustrate key experimental workflows for the characterization of this compound.

References

- 1. 62654-13-1 CAS Manufactory [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. tainstruments.com [tainstruments.com]

- 8. epfl.ch [epfl.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. libjournals.unca.edu [libjournals.unca.edu]

Lanthanum Decanoate (CAS Number 62654-13-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum decanoate (CAS No. 62654-13-1) is a lanthanum salt of decanoic acid, belonging to the family of metal carboxylates. While specific research on this compound is limited, this guide provides a comprehensive overview of its expected chemical and physical properties, potential synthesis methods, and possible biological activities, drawing parallels from research on other lanthanide decanoates and the known effects of lanthanum ions. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science, highlighting areas for future investigation.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula C₃₀H₅₇LaO₆ and a molecular weight of 652.68 g/mol .[1][2][3] It is also known by synonyms such as Lanthanum(3+) decanoate, Tri(decanoic acid)lanthanum salt, and Trisdecanoic acid lanthanum salt.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62654-13-1 | [1][2][3] |

| Molecular Formula | C₃₀H₅₇LaO₆ | [1][3] |

| Molecular Weight | 652.68 g/mol | [1][3] |

| Synonyms | Lanthanum(3+) decanoate, Tri(decanoic acid)lanthanum salt, Trisdecanoic acid lanthanum salt | [3] |

| Appearance | Expected to be a white solid. | General knowledge |

| Solubility | Expected to have low solubility in water and higher solubility in nonpolar organic solvents. | General knowledge |

| Melting Point | Data not available for this compound. Related lanthanide decanoates exhibit liquid crystalline phase transitions at elevated temperatures.[4][5] | [4][5] |

Synthesis and Characterization

Experimental Protocol: Microwave-Assisted Synthesis of this compound Nanoparticles

This protocol is adapted from the synthesis of other lanthanide decanoate nanoparticles and is expected to be applicable to this compound.[4][5]

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Decanoic acid (C₁₀H₂₀O₂)

-

Ethanol (95%)

-

Deionized water

Equipment:

-

Microwave reactor

-

Reaction vessel (e.g., 50 mL glass vial with a stir bar)

-

Centrifuge

-

Freeze-dryer or vacuum oven

Procedure:

-

In a 50 mL reaction vial, dissolve 1 mmol of lanthanum(III) nitrate hexahydrate in a mixture of 10 mL of ethanol and 5 mL of deionized water.

-

Add 3 mmol of decanoic acid to the solution.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120°C and hold for 15 minutes with constant stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the resulting white precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the precipitate three times with ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum or by freeze-drying to obtain this compound nanoparticles.

Characterization Methods

Table 2: Characterization Techniques for this compound

| Technique | Expected Observations | Reference(s) |

| Transmission Electron Microscopy (TEM) | Nanoparticles with a spherical morphology, with sizes potentially under 100 nm.[4][5] | [4][5] |

| Differential Scanning Calorimetry (DSC) | Expected to show phase transitions corresponding to liquid crystalline phases. Bulk lanthanide decanoates may not show liquid crystalline behavior, but nanoscale versions do.[4][5] | [4][5] |

| Powder X-ray Diffraction (PXRD) | A lamellar structure is expected, consisting of inorganic lanthanum ion layers separated by a bilayer of decanoate anions.[4][5] | [4][5] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Strong bands in the 1600-3000 cm⁻¹ range corresponding to symmetric and asymmetric stretching modes of methyl and methylene groups. The absence of a strong band around 1700 cm⁻¹ (characteristic of the carboxylic acid C=O stretch) and the presence of two strong peaks around 1520-1550 cm⁻¹ and 1410-1420 cm⁻¹ indicate the formation of the carboxylate salt with a chelating bidentate coordination to the lanthanum ion.[6] | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would confirm the presence of the decanoate alkyl chain. Due to the quadrupolar nature of the lanthanum nucleus, signals from the carboxylate group might be broad.[7] | [7] |

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are lacking. However, the known effects of lanthanum ions (La³⁺) on cellular systems provide a basis for predicting its potential biological impact. Lanthanum is known to act as a calcium antagonist and can interfere with various calcium-dependent cellular processes.[8]

General Toxicity of Lanthanum

Exposure to lanthanum salts has been associated with neurotoxicity.[9] The proposed mechanisms for this toxicity include:

-

Activation of Apoptosis and Autophagy: Lanthanum can trigger programmed cell death pathways.[9]

-

Oxidative Stress: It can lead to an increase in reactive oxygen species (ROS) and disrupt antioxidant defenses.[9]

-

Mitochondrial Dysfunction: Lanthanum can impair mitochondrial function, a key aspect of cellular health.[9]

-

Inflammatory Pathways: Lanthanum exposure can activate inflammatory responses within cells.[9]

It is important to note that the toxicity of lanthanum compounds can be size-dependent, with nanoparticles sometimes exhibiting greater toxicity than micro-sized particles.[10]

Potential Signaling Pathways

Lanthanum ions have been shown to influence intracellular signaling cascades, notably the extracellular signal-regulated kinase (ERK) pathway. La³⁺ can induce ERK phosphorylation through mechanisms that may be distinct from those of calcium, suggesting a unique interaction with cellular sensing mechanisms.[11] The decanoate moiety could potentially influence the cellular uptake and distribution of lanthanum, possibly leading to different biological effects compared to more common lanthanum salts like lanthanum chloride or nitrate.

Visualizations

Experimental Workflow

Caption: Microwave-assisted synthesis workflow for this compound nanoparticles.

Generalized Signaling Pathway

Caption: Potential cellular signaling effects of lanthanum ions.

Applications and Future Directions

While specific applications for this compound are not well-documented, its properties suggest several areas of potential interest:

-

Drug Delivery: The long alkyl chains of the decanoate moiety could be exploited for the formulation of lipid-based drug delivery systems or as a means to achieve sustained release of lanthanum ions.[12][13]

-

Liquid Crystals: The liquid crystalline properties of lanthanide decanoates at the nanoscale open up possibilities for applications in optical and electronic materials.[4][5][14]

-

Catalysis: Lanthanum-containing materials are known to have catalytic activity, and this compound could be explored as a catalyst or catalyst precursor.

Future research should focus on the detailed synthesis and characterization of this compound to establish a complete physicochemical profile. Furthermore, in-depth biological studies are needed to understand its specific toxicological profile and to explore any potential therapeutic applications, particularly in relation to its effects on calcium signaling and other cellular pathways.

Conclusion

This compound is a compound with potential for applications in materials science and biomedicine. Although specific data is currently scarce, this guide provides a framework for understanding its expected properties and for guiding future research. The synthesis, characterization, and biological evaluation of this compound are promising avenues for scientific investigation.

References

- 1. GSRS [precision.fda.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 62654-13-1 CAS Manufactory [chemicalbook.com]

- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. (La) Lanthanum NMR [chem.ch.huji.ac.il]

- 8. Effects of lanthanum in cellular systems. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Toxicity of Two Different Sized Lanthanum Oxides in Cultured Cells and Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]

Solubility of Lanthanum Decanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum decanoate, a lanthanide carboxylate, holds potential in various applications, including as a catalyst and in materials science. Its solubility in organic solvents is a critical parameter for its synthesis, purification, and application in non-aqueous media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and describes a common synthetic route. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the qualitative aspects of solubility and provides a robust framework for its experimental determination.

Introduction

Lanthanum, the first element of the lanthanide series, is a trivalent rare-earth metal known for forming stable complexes with various organic ligands. Carboxylates of lanthanum, such as this compound, are metal-organic compounds where the lanthanum ion is coordinated to the carboxylate groups of decanoic acid. The long alkyl chain of the decanoate ligand imparts significant organic character to the molecule, influencing its physical and chemical properties, most notably its solubility.

Understanding the solubility of this compound is crucial for:

-

Reaction medium selection: Choosing appropriate solvents for its synthesis and subsequent reactions.

-

Purification: Developing effective crystallization and precipitation methods.

-

Formulation: Preparing solutions of known concentrations for various applications.

-

Material processing: Casting films or preparing composites from solution.

Qualitative Solubility Profile

Based on the general behavior of metal carboxylates, the solubility of this compound in various organic solvents can be predicted as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate to good, driven by the hydrophobic interactions between the long alkyl chains of the decanoate ligands and the nonpolar solvent molecules. At higher concentrations, the formation of reverse micelles or other aggregates is possible.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): Good solubility is anticipated in these solvents. The polar nature of the solvent can interact with the polar lanthanum-carboxylate head group, while the organic portion of the solvent can solvate the alkyl chains.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While the polar hydroxyl group of the alcohol can interact with the metal-carboxylate portion of the molecule, the overall solubility will be a balance between this interaction and the solvation of the long alkyl chains.

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are likely to be effective in dissolving this compound due to their high polarity and ability to coordinate with the lanthanum ion.

It is important to note that these are qualitative predictions. The actual solubility will depend on factors such as temperature, the presence of impurities, and the specific crystalline form of the this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of metal carboxylates is through the reaction of a metal salt with the corresponding carboxylic acid or its alkali metal salt. The following is a representative procedure for the synthesis of this compound.

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

-

Decanoic acid (Capric acid)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hexane

Procedure:

-

Preparation of Sodium Decanoate:

-

Dissolve a stoichiometric amount of sodium hydroxide in ethanol.

-

Slowly add an equimolar amount of decanoic acid to the sodium hydroxide solution while stirring. The reaction is exothermic.

-

Continue stirring until all the decanoic acid has reacted to form a clear solution of sodium decanoate.

-

-

Precipitation of this compound:

-

Dissolve lanthanum(III) chloride heptahydrate in deionized water to create an aqueous solution.

-

Slowly add the ethanolic solution of sodium decanoate to the aqueous lanthanum chloride solution with vigorous stirring. A white precipitate of this compound will form immediately. The stoichiometry requires three moles of sodium decanoate for every mole of lanthanum chloride.

-

Continue stirring for several hours at room temperature to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and sodium chloride byproduct.

-

Subsequently, wash the precipitate with ethanol to remove any unreacted decanoic acid.

-

Finally, wash the solid with hexane to aid in drying.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 60 °C) to a constant weight.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate group and the absence of free carboxylic acid.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and confirm the absence of solvent or water.

-

Elemental Analysis: To determine the percentage of lanthanum, carbon, and hydrogen.

Determination of Solubility

The isothermal saturation method is a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

Synthesized and purified this compound

-

A selection of organic solvents (e.g., hexane, toluene, THF, ethanol, DMSO)

-

Constant temperature bath or incubator

-

Vials with sealed caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Appropriate analytical instrument for quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for lanthanum concentration).

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume or weight of the clear supernatant using a pre-weighed syringe or micropipette. Take care not to disturb the solid at the bottom.

-

Transfer the aliquot to a pre-weighed vial and determine its weight.

-

Evaporate the solvent from the aliquot to dryness under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the dry residue. The difference in weight gives the mass of the dissolved this compound.

-

Alternatively, the concentration of lanthanum in the supernatant can be determined by a suitable analytical technique like ICP-OES after appropriate dilution.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as:

-

g/100 g solvent: (mass of dissolved solute / mass of solvent) x 100

-

g/L: (mass of dissolved solute / volume of solution)

-

mol/L (Molarity): (moles of dissolved solute / volume of solution in L)

-

-

The entire procedure should be repeated at different temperatures to determine the temperature dependence of the solubility.

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents is available in the reviewed literature, the following table is presented as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Hexane | 25 | Experimental Data |

| Toluene | 25 | Experimental Data |

| Tetrahydrofuran (THF) | 25 | Experimental Data |

| Dichloromethane (DCM) | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Methanol | 25 | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data |

| Dimethylformamide (DMF) | 25 | Experimental Data |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, this technical guide provides a foundational understanding for researchers in the field. The qualitative solubility profile offers a starting point for solvent selection, and the detailed experimental protocols for synthesis and solubility determination provide a practical framework for generating the necessary data in the laboratory. The provided workflow diagram visually summarizes the key steps in determining this critical physicochemical property. Accurate solubility data, once determined, will be invaluable for the advancement of applications involving this compound.

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Lanthanum Decanoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the probable thermal decomposition pathway of Lanthanum Decanoate, drawing upon established data from analogous lanthanum carboxylates. It provides detailed experimental methodologies and presents extrapolated quantitative data to guide further research and application in areas such as nanoparticle synthesis and drug delivery systems.

Introduction

Lanthanum carboxylates are of significant interest due to their versatile applications as precursors for the synthesis of lanthanum-based nanomaterials, catalysts, and as components in liquid crystal formulations.[1] Understanding the thermal decomposition behavior of these compounds is paramount for controlling the properties of the resulting materials. This guide focuses on the thermal decomposition of this compound, La(C₉H₁₉COO)₃. While specific literature on this compound is limited, a well-defined decomposition pathway can be inferred from studies on shorter-chain lanthanum carboxylates, such as valerates, caproates, and butyrates.[1][2]

This document provides a comprehensive overview of the expected thermal decomposition mechanism, detailed experimental protocols for its investigation, and extrapolated quantitative data based on the established trends for other lanthanum alkanoates.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is anticipated to proceed through a multi-step process, analogous to that of other anhydrous lanthanum carboxylates.[1][2] The proposed pathway involves the formation of an intermediate oxo-carboxylate and subsequently lanthanum dioxycarbonate, before final conversion to lanthanum oxide. The primary gaseous byproduct is expected to be the symmetrical ketone, 10-nonadecanone.

The key stages of the decomposition are:

-

Dehydration (if hydrated): Any coordinated or lattice water is removed at relatively low temperatures, typically below 200°C.

-

Melting and Phase Transitions: Anhydrous this compound is expected to exhibit melting and potentially liquid crystalline phase transitions before decomposition.[3]

-

Initial Decomposition: The anhydrous salt decomposes to form an intermediate oxo-carboxylate species, La₂O(C₉H₁₉COO)₄, with the concomitant release of a symmetrical ketone (10-nonadecanone) and carbon dioxide.

-

Formation of Lanthanum Dioxycarbonate: The oxo-carboxylate intermediate further decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃).

-

Final Decomposition to Lanthanum Oxide: At higher temperatures, lanthanum dioxycarbonate decomposes to the final solid product, lanthanum oxide (La₂O₃), releasing carbon dioxide.[1][4]

A visual representation of this proposed pathway is provided below.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the thermal decomposition of this compound, extrapolated from the behavior of shorter-chain lanthanum carboxylates.[1][2] These values are predictive and should be confirmed experimentally.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gaseous Products | Solid Residue |

| Melting/Phase Transition | 150 - 250 | 0 | - | Molten La(C₉H₁₉COO)₃ |

| La(C₉H₁₉COO)₃ → La₂O(C₉H₁₉COO)₄ (Intermediate) | 300 - 450 | ~25-30 | 10-Nonadecanone ((C₉H₁₉)₂CO), Carbon Dioxide (CO₂) | Lanthanum Oxo-decanoate (La₂O(C₉H₁₉COO)₄) |

| La₂O(C₉H₁₉COO)₄ (Intermediate) → La₂O₂CO₃ | 450 - 600 | ~15-20 (cumulative) | Additional organic fragments, CO₂ | Lanthanum Dioxycarbonate (La₂O₂CO₃) |

| La₂O₂CO₃ → La₂O₃ | 600 - 800 | ~5-7 (cumulative) | Carbon Dioxide (CO₂) | Lanthanum Oxide (La₂O₃) |

| Overall Decomposition | 300 - 800 | ~45-55 (Total) | (C₉H₁₉)₂CO, CO₂, other organic fragments | La₂O₃ |

Detailed Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (~25°C) to 900°C at a constant heating rate of 10°C/min.

-

Data Collection: Record the mass of the sample as a function of temperature. The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions (e.g., melting, liquid crystal transitions) and the enthalpy changes associated with these and the decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 500°C at a heating rate of 10°C/min. A lower final temperature compared to TGA is used to avoid extensive decomposition that could damage the DSC sensor.

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events are identified as peaks in the DSC curve.

Evolved Gas Analysis by Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the gaseous products evolved at each stage of the decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

Sample Preparation and TGA Conditions: Follow the same procedure as outlined in the TGA protocol (Section 4.1).

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-300 amu to detect water (m/z 18), carbon dioxide (m/z 44), and fragments of 10-nonadecanone.

-

Data Collection: Continuously monitor the ion currents for specific m/z values corresponding to expected products as a function of temperature.

-

A diagram of the TGA-MS experimental workflow is presented below.

Conclusion

The thermal decomposition of this compound is proposed to be a multi-step process culminating in the formation of lanthanum oxide. The pathway likely involves the formation of an intermediate lanthanum dioxycarbonate and the evolution of 10-nonadecanone and carbon dioxide. The provided experimental protocols for TGA, DSC, and TGA-MS offer a robust framework for the detailed investigation of this decomposition pathway. The extrapolated quantitative data serves as a predictive guide for these experimental studies. A thorough understanding of this thermal behavior is critical for the controlled synthesis of lanthanum-based materials from this compound precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Lanthanum Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum decanoate, a metal-organic framework, holds significant interest within materials science and pharmaceutical development due to the unique properties of lanthanide-containing compounds. This technical guide provides a comprehensive overview of the structural analysis of this compound. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this document synthesizes information from closely related lanthanide carboxylates to infer its structural characteristics, coordination chemistry, and physicochemical properties. Detailed experimental protocols for the synthesis and characterization of such materials are also presented, alongside visualizations of experimental workflows and potential molecular structures. This guide is intended to serve as a foundational resource for researchers engaged in the development and analysis of lanthanide-based coordination polymers.

Introduction

Lanthanide carboxylates are a class of coordination polymers that have garnered substantial attention for their diverse applications in catalysis, luminescence, and as precursors for nanoparticle synthesis. The long alkyl chains of fatty acid ligands, such as decanoate, can impart interesting structural motifs, including lamellar and liquid crystalline phases. Lanthanum, as the first member of the lanthanide series, is a non-4f reference element and its complexes are crucial for understanding the structural and bonding properties within this group of elements.

The crystal structure of this compound is anticipated to be a complex, polymeric network. The coordination environment around the lanthanum(III) ion is expected to be dominated by interactions with the carboxylate groups of the decanoate ligands. Insights into this structure can be gleaned from the analysis of related compounds, such as other lanthanide decanoates and lanthanum complexes with different carboxylate ligands.

Inferred Crystallographic and Spectroscopic Data

Due to the absence of single-crystal X-ray diffraction data for this compound, this section presents data from analogous compounds to provide an informed estimation of its structural and spectroscopic properties.

Inferred Crystal Structure and Coordination

Based on studies of other lanthanide carboxylates, this compound likely forms a coordination polymer with a high coordination number for the La(III) ion, typically 8 or 9. The decanoate ligands are expected to act as bridging ligands, connecting multiple lanthanum centers. The coordination is primarily through the carboxylate oxygen atoms, which can bind to the metal in a bidentate fashion. The long hydrocarbon tails of the decanoate ligands are likely to self-assemble, leading to a layered or lamellar structure.

One study on cerium(III) decanoate, a closely related compound, confirms the bidentate coordination of the decanoate ligands to the cerium ion[1]. Another relevant structure is that of a lanthanum(III) coordination polymer with fumaric acid, which, although a different ligand, provides insight into the La-O bond distances and coordination geometry. In this structure, the La(III) ion is nine-coordinate, surrounded by eight oxygen atoms from the fumarate ligands and one water molecule, forming a distorted tricapped trigonal–prismatic environment[2].

Table 1: Crystallographic Data for a Related Lanthanum Carboxylate Complex

| Parameter | [La₂(C₄H₂O₄)₃(C₄H₄O₄)(H₂O)₂]n[2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4299(5) |

| b (Å) | 14.6789(8) |

| c (Å) | 8.8096(5) |

| β (°) | 103.318(3) |

| Volume (ų) | 1060.80(11) |

| Z | 4 |

| La-O Bond Lengths (Å) | 2.45 - 2.70 |

Spectroscopic Characteristics

Infrared (IR) spectroscopy is a key technique for characterizing metal carboxylates. The position of the carboxylate stretching frequencies can provide information about the coordination mode. For lanthanide decanoates, the characteristic absorption peaks for the symmetric and asymmetric stretching vibrations of the carboxylate anion are typically observed in the ranges of 1410-1420 cm⁻¹ and 1520-1550 cm⁻¹, respectively[3]. The disappearance of the C=O stretching band of the free carboxylic acid (around 1700 cm⁻¹) is a clear indication of salt formation.

Table 2: Typical Infrared Absorption Bands for Lanthanide Carboxylates

| Vibration | Wavenumber Range (cm⁻¹) | Reference |

| Asymmetric COO⁻ stretch | 1520-1550 | [3] |

| Symmetric COO⁻ stretch | 1410-1420 | [3] |

| C-H stretches (alkyl chain) | 2800-3000 | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of lanthanide decanoates, based on established procedures for similar compounds.

Synthesis of this compound Nanoparticles

A common method for the synthesis of lanthanide decanoate nanoparticles is through a microwave-assisted reaction.

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Decanoic acid (C₁₀H₂₀O₂)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve stoichiometric amounts of lanthanum(III) nitrate hexahydrate and decanoic acid in a mixture of ethanol and water[4].

-

Transfer the solution to a microwave reactor vessel.

-

Heat the reaction mixture using microwave irradiation to a specified temperature and hold for a designated time to facilitate the formation of the nanoparticles[4].

-

After cooling, collect the precipitate by centrifugation.

-

Wash the product with ethanol and water to remove unreacted precursors.

-

Dry the final product under vacuum.

Characterization Techniques

3.2.1. X-ray Diffraction (XRD): Powder X-ray diffraction is used to determine the phase purity and crystalline nature of the synthesized material. The diffraction pattern of lanthanide decanoates is expected to show a series of sharp peaks at low angles, indicative of a lamellar structure with a large d-spacing corresponding to the bilayer thickness of the decanoate ligands.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to confirm the formation of the this compound salt and to study the coordination of the carboxylate group to the lanthanum ion. Samples are typically prepared as KBr pellets.

3.2.3. Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability and phase transitions of the compound. Lanthanide decanoates often exhibit complex thermal behavior, including dehydration, melting, and decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Proposed Coordination Environment

This diagram illustrates a hypothetical coordination environment for the lanthanum(III) ion in this compound, featuring bidentate coordination by decanoate ligands.

Conclusion

While the precise single-crystal structure of this compound remains to be elucidated, a substantial amount of information can be inferred from the study of analogous lanthanide carboxylates. The compound is expected to feature a polymeric structure with high-coordination number lanthanum ions linked by bridging decanoate ligands. The synthesis is readily achievable through methods such as microwave-assisted reactions, and the resulting material can be characterized by a suite of standard analytical techniques. Further research focusing on the growth of single crystals of this compound is necessary to provide a definitive structural analysis and to fully unlock the potential of this and related materials in various technological applications.

References

- 1. Cerium(3+) decanoate (7492-58-2) for sale [vulcanchem.com]

- 2. Hydrothermal synthesis and crystal structure of a new lanthanum(III) coordination polymer with fumaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Thermal Analysis of Lanthanum Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and thermal properties of Lanthanum Decanoate. Due to the limited availability of public data directly pertaining to this compound, this document synthesizes information from closely related lanthanide carboxylates, particularly lanthanide undecanoates and laurates, to present a comprehensive analytical profile. The experimental protocols detailed herein are based on established methodologies for the characterization of metal carboxylates.

Introduction to this compound

This compound is a metal soap, a compound formed from a lanthanum cation (La³⁺) and three decanoate anions (CH₃(CH₂)₈COO⁻). These compounds are of interest for their potential applications in various fields, including as precursors for the synthesis of lanthanum oxide nanoparticles, as catalysts, and in materials science. Understanding their spectroscopic and thermal properties is crucial for quality control, stability assessment, and predicting their behavior in various applications.

Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule and to understand the coordination environment of the metal ion. In this compound, the most informative region of the infrared spectrum is that of the carboxylate group (COO⁻) vibrations.

Interpretation of FTIR Spectra

The coordination of the carboxylate group to the lanthanum ion can be determined by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The difference between these two wavenumbers (Δν = νₐₛ - νₛ) is a key diagnostic parameter.

-

Ionic or Bridging Bidentate: A smaller Δν value (typically < 200 cm⁻¹) compared to the free carboxylate ion suggests an ionic interaction or a bridging bidentate coordination.

-

Chelating Bidentate: An even smaller Δν value is indicative of a chelating bidentate coordination.

-

Monodentate: A larger Δν value (typically > 200 cm⁻¹) suggests a monodentate coordination.

For this compound, a bidentate coordination is expected, which can be either bridging or chelating, leading to the formation of a coordination polymer structure.

Expected FTIR Data for this compound

The following table summarizes the expected characteristic FTIR absorption bands for this compound, based on data from similar lanthanide carboxylates.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2955 | Asymmetric C-H stretching (CH₃) | Strong |

| ~2918 | Asymmetric C-H stretching (CH₂) | Strong |

| ~2850 | Symmetric C-H stretching (CH₂) | Strong |

| ~1550 - 1520 | Asymmetric COO⁻ stretching (νₐₛ) | Strong |

| ~1470 | CH₂ scissoring | Medium |

| ~1430 - 1410 | Symmetric COO⁻ stretching (νₛ) | Strong |

| ~720 | CH₂ rocking | Weak |

Experimental Protocol for FTIR Analysis

This protocol describes the preparation of a solid sample for FTIR analysis using the KBr pellet method.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder into a pellet die.

-

Press the powder under high pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study its decomposition pathway.

Interpretation of TGA Thermograms

The TGA curve of a metal carboxylate typically shows a multi-step decomposition process:

-

Dehydration: Initial weight loss at lower temperatures (below 200 °C) corresponds to the loss of any coordinated or lattice water molecules.

-

Decomposition to Intermediate: The main decomposition step involves the breakdown of the anhydrous carboxylate to form an intermediate species, often an oxycarbonate (La₂O₂CO₃). This step is usually accompanied by the release of a ketone.

-

Decomposition to Oxide: At higher temperatures, the intermediate decomposes further to yield the final stable metal oxide (La₂O₃).

Expected TGA Data for this compound

The following table outlines the expected thermal decomposition stages for this compound under an inert atmosphere.

| Temperature Range (°C) | Weight Loss (%) | Evolved Gas(es) | Residual Product |

| < 150 | Variable | H₂O (if hydrated) | Anhydrous this compound |

| 300 - 500 | ~40 - 50 | Ketones, CO₂ | Lanthanum Dioxycarbonate (La₂O₂CO₃) - tentative |

| > 600 | ~10 - 15 | CO₂ | Lanthanum Oxide (La₂O₃) |

Experimental Protocol for TGA

This protocol provides a general procedure for conducting TGA on a solid sample.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air.

-

-

Data Acquisition:

-

Heat the sample from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic and thermal characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

A Technical Guide to the Microwave-Assisted Synthesis of Lanthanum Decanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microwave-assisted synthesis of lanthanum decanoate, a promising material with applications in various fields, including drug delivery and materials science. This document details the experimental protocol, presents key characterization data in a structured format, and visualizes the workflow for clarity and reproducibility.

Introduction

Lanthanide decanoates are a class of metal-organic compounds that have garnered significant interest due to their unique properties, such as liquid crystalline behavior and photoluminescence.[1] The synthesis of these materials through conventional heating methods can be time-consuming and energy-intensive. Microwave-assisted synthesis offers a rapid, efficient, and reproducible alternative, leading to the formation of nanoscale materials with controlled morphology.[1] This guide focuses on the microwave-assisted synthesis of this compound, providing a detailed protocol based on established research.

Experimental Protocols

This section outlines the detailed methodology for the microwave-assisted synthesis of this compound, followed by the protocols for its characterization.

Microwave-Assisted Synthesis of this compound

The following protocol is adapted from the work of Davis-Wheeler et al.[1]

Materials:

-

Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Decanoic acid (CH₃(CH₂)₈COOH)

-

Ethanol (C₂H₅OH)

-

Deionized water

Equipment:

-

Microwave reactor

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

In a glass reaction vessel, dissolve lanthanum (III) nitrate hexahydrate in a mixture of ethanol and deionized water.

-

Add decanoic acid to the solution. The typical molar ratio of lanthanum nitrate to decanoic acid is 1:3.

-

-

Microwave Irradiation:

-

Place the reaction vessel containing the precursor solution in the microwave reactor.

-

Heat the mixture to a set temperature (e.g., 150 °C) and hold for a specific duration (e.g., 5 minutes) under stirring. The microwave power will be adjusted by the instrument to maintain the set temperature.

-

-

Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting white precipitate of this compound is collected by centrifugation.

-

Wash the precipitate multiple times with ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound product in an oven at a suitable temperature (e.g., 60 °C) overnight.

-

Characterization Techniques

The synthesized this compound should be characterized to confirm its identity, purity, and material properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the formation of the decanoate salt.

-

Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity of the material.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the compound.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Synthesis Parameters

| Parameter | Value |

| Lanthanum Precursor | Lanthanum (III) nitrate hexahydrate |

| Ligand | Decanoic Acid |

| Solvent System | Ethanol/Water |

| Molar Ratio (La³⁺:Decanoic Acid) | 1:3 |

| Microwave Temperature | 150 °C |

| Microwave Reaction Time | 5 minutes |

| Product Yield | High (specific yield not reported in the primary literature) |

FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2955 | Asymmetric C-H stretching of CH₃ |

| ~2920 | Asymmetric C-H stretching of CH₂ |

| ~2850 | Symmetric C-H stretching of CH₂ |

| ~1540 | Asymmetric COO⁻ stretching |

| ~1470 | CH₂ scissoring |

| ~1415 | Symmetric COO⁻ stretching |

Note: The absence of a broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹ from decanoic acid indicates the formation of the this compound salt.

Powder X-ray Diffraction (PXRD) Data

The PXRD pattern of this compound typically exhibits a series of sharp peaks in the low 2θ range, indicative of a lamellar crystal structure. The exact peak positions can vary slightly depending on the synthesis conditions.

| 2θ (degrees) | d-spacing (Å) |

| (Typical values to be populated from specific experimental data) | |

Thermogravimetric Analysis (TGA) Data

TGA is used to determine the thermal stability of this compound. The decomposition typically occurs in multiple steps.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Product |

| (Typical values to be populated from specific experimental data) | (e.g., Loss of organic component) | |

| (e.g., Formation of lanthanum carbonate/oxycarbonate) | ||

| (e.g., Final residue of Lanthanum oxide) |

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the microwave-assisted synthesis and characterization of this compound.

Conclusion

The microwave-assisted synthesis of this compound presents a facile and efficient route to produce this valuable material on a nanoscale. The protocol outlined in this guide, along with the provided characterization data, offers a solid foundation for researchers and scientists to reproduce and further explore the properties and applications of this compound. The use of microwave irradiation significantly reduces reaction times and energy consumption compared to conventional methods, aligning with the principles of green chemistry. Further research can focus on optimizing the reaction conditions to tailor the particle size and morphology for specific applications in drug delivery, catalysis, and materials science.

References

A Comprehensive Technical Guide to the Solvothermal Synthesis of Lanthanide Decanoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solvothermal synthesis of lanthanide decanoates, a class of compounds with significant potential in various fields, including bioimaging, catalysis, and materials science, owing to their unique luminescent and magnetic properties.[1][2] This document outlines a detailed, plausible experimental protocol, summarizes key quantitative data from related synthesis methods, and presents visual workflows to facilitate understanding and replication.

Introduction to Lanthanide Decanoates and Solvothermal Synthesis

Lanthanides, or rare earth elements, are a series of 14 elements from Lanthanum (La) to Lutetium (Lu) on the periodic table.[2][3] Their compounds, such as lanthanide decanoates, are known for their characteristic luminescent properties, which arise from the electronic transitions within the 4f orbitals.[4][5] These properties make them highly valuable for applications in diagnostics, therapies, and advanced materials.[2]

Solvothermal synthesis is a versatile method for preparing a wide range of materials, including metal-organic frameworks and nanoparticles.[6][7] The technique involves a chemical reaction in a closed vessel, typically a Teflon-lined autoclave, where the solvent is heated above its boiling point to generate high pressure.[6][8] This method offers several advantages, including the ability to produce crystalline products at relatively low temperatures, control over particle size and morphology, and the potential to synthesize metastable phases that are inaccessible by other routes.[9]

While direct literature on the solvothermal synthesis of lanthanide decanoates is not abundant, this guide extrapolates a robust protocol based on the principles of solvothermal synthesis of other lanthanide complexes and the known precursors for lanthanide decanoates.

Experimental Protocol: Solvothermal Synthesis of Lanthanide Decanoates

This section details a comprehensive experimental protocol for the synthesis of lanthanide decanoates via a solvothermal method. The procedure is based on established solvothermal synthesis techniques for other lanthanide compounds and utilizes the precursors identified in the synthesis of lanthanide decanoate nanoparticles by other methods.[4][5][10]

2.1. Materials and Reagents

-

Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O, where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu)

-

Decanoic acid (CH₃(CH₂)₈COOH)

-

Ethanol (C₂H₅OH), absolute

-

Deionized water

-

Sodium hydroxide (NaOH) (optional, for pH adjustment)

2.2. Equipment

-

Teflon-lined stainless-steel autoclave (50-100 mL capacity)

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

2.3. Synthesis Procedure

-

Precursor Solution Preparation:

-

In a typical synthesis, dissolve a stoichiometric amount of lanthanide(III) nitrate hexahydrate in a mixture of ethanol and deionized water. A common solvent ratio is 3:1 ethanol to water.

-

In a separate beaker, dissolve a threefold molar excess of decanoic acid in ethanol.

-

-

Reaction Mixture Formation:

-

Slowly add the lanthanide nitrate solution to the decanoic acid solution while stirring vigorously.

-

If necessary, adjust the pH of the resulting mixture by adding a dilute solution of NaOH dropwise until a desired pH is reached. This step can influence the morphology and crystallinity of the final product.

-

-

Solvothermal Reaction:

-

Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled to more than 80% of its total volume.

-

Seal the autoclave and place it in an oven preheated to a temperature between 120°C and 180°C.

-

Maintain the reaction for a period of 12 to 24 hours. The optimal temperature and time will depend on the specific lanthanide and the desired particle characteristics.

-

-

Product Recovery and Purification:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and collect the precipitate by centrifugation.

-

Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60-80°C for several hours.

-

Data Presentation: Properties of Lanthanide Decanoates

The following tables summarize the quantitative data for lanthanide decanoate nanoparticles synthesized via a microwave-assisted method, which is expected to yield products with similar properties to those obtained through solvothermal synthesis.[4][5]

Table 1: Particle Size of Lanthanide Decanoate Nanoparticles

| Lanthanide (Ln) | Average Particle Size (nm) |

| Pr | < 100 |

| Nd | < 100 |

| Sm | < 100 |

| Eu | < 100 |

| Gd | < 100 |

| Er | < 100 |

Data extracted from a study on microwave-assisted synthesis.[4][5]

Table 2: Thermal Properties of Lanthanide Decanoate Nanoparticles

| Lanthanide (Ln) | Phase Transition Temperatures (°C) | Liquid Crystalline Phases Observed |

| Sm | Varies | Smectic A, Smectic C, Solid Intermediate |

| Gd | Varies | Smectic A, Smectic C, Solid Intermediate |

| Er | Varies | Smectic A, Smectic C, Solid Intermediate |

Data extracted from a study on microwave-assisted synthesis.[4]

Characterization Techniques

To confirm the successful synthesis and characterize the properties of the lanthanide decanoates, the following techniques are recommended:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.[11][12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the coordination of the decanoate ligand to the lanthanide ion.[11][12]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and size of the synthesized particles.[4]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and phase behavior of the compounds.[4][13]

-

Photoluminescence Spectroscopy: To investigate the luminescent properties of the lanthanide decanoates.[4]

Visualizing the Workflow and Logical Relationships

5.1. Experimental Workflow for Solvothermal Synthesis

The following diagram illustrates the step-by-step workflow for the solvothermal synthesis of lanthanide decanoates.

Caption: Experimental workflow for the solvothermal synthesis of lanthanide decanoates.

5.2. Logical Relationship of Synthesis Parameters and Product Characteristics

This diagram illustrates how the key synthesis parameters influence the final characteristics of the lanthanide decanoates.

Caption: Influence of synthesis parameters on product characteristics.

Conclusion

The solvothermal synthesis method presents a promising and adaptable route for the production of lanthanide decanoates. By carefully controlling the reaction parameters such as temperature, time, solvent composition, and pH, it is possible to tailor the properties of the resulting materials for specific applications. The unique luminescent and physicochemical properties of lanthanide decanoates make them attractive candidates for further research and development in areas ranging from medical diagnostics to advanced optical materials. This guide provides a foundational protocol and a framework for researchers to explore and optimize the solvothermal synthesis of this fascinating class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Lanthanides: Physical and Chemical Properties [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. What goes on in sub-critical solvothermal synthesis of metal ion complexes? - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01784J [pubs.rsc.org]

- 9. research.rug.nl [research.rug.nl]

- 10. Solvothermal synthesis of lanthanide-doped CaF2upconversion nanoparticles using liquid-solid-solution approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cibtech.org [cibtech.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lanthanum Decanoate (C₃₀H₅₇LaO₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum decanoate, with the molecular formula C₃₀H₅₇LaO₆, is a lanthanum salt of decanoic acid. As a member of the lanthanide carboxylate family, it possesses unique chemical and physical properties that make it a compound of interest for various applications, ranging from materials science to potential therapeutic interventions. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential mechanisms of action, with a focus on its relevance to research and drug development.

Physicochemical Properties

This compound is a coordination complex formed between the trivalent lanthanum ion (La³⁺) and three decanoate anions. The long alkyl chains of the decanoate ligands impart significant lipophilicity to the molecule.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₇LaO₆ | |

| Molecular Weight | 652.68 g/mol | |

| CAS Number | 62654-13-1 | |

| Synonyms | Lanthanum(3+) decanoate, Trisdecanoic acid lanthanum salt | |

| Appearance | White powder | |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including precipitation and microwave-assisted synthesis.

Microwave-Assisted Synthesis of this compound Nanoparticles

This method has been reported for the facile synthesis of lanthanide decanoate nanoparticles.

Experimental Protocol:

-

Precursor Preparation: A solution of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) is prepared in a mixture of ethanol and deionized water.

-

Reaction Mixture: Decanoic acid is added to the lanthanum nitrate solution. The molar ratio of lanthanum to decanoic acid is typically 1:3.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. The power and duration of irradiation are critical parameters to control the size and morphology of the resulting nanoparticles.

-

Purification: The resulting precipitate of this compound is collected by centrifugation, washed multiple times with ethanol and water to remove unreacted precursors, and then dried under vacuum.

Characterization:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the this compound.

-

Differential Scanning Calorimetry (DSC): To study the thermal properties, including phase transitions.

General Precipitation Method for Lanthanum Carboxylates

A more general method for synthesizing lanthanum carboxylates involves the reaction of a soluble lanthanum salt with a carboxylate salt.

Experimental Protocol:

-

Solution Preparation: An aqueous solution of lanthanum(III) chloride (LaCl₃) or lanthanum(III) nitrate (La(NO₃)₃) is prepared. A separate solution of sodium decanoate is prepared in water or a suitable solvent.

-

Precipitation: The lanthanum salt solution is slowly added to the sodium decanoate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Purification: The precipitate is collected by filtration, washed thoroughly with deionized water to remove sodium salts and other impurities, and then dried in a desiccator or under vacuum.

Potential Applications in Research and Drug Development

The unique properties of lanthanum and its compounds have led to their investigation in various biomedical applications. Lanthanum compounds are being explored for their potential in drug delivery systems and as therapeutic agents themselves.

Drug Delivery Vehicle

The lipophilic nature of this compound makes it a candidate for the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can encapsulate hydrophobic drugs, improve their solubility and bioavailability, and provide controlled release.

Therapeutic Potential: Targeting Calcium Signaling Pathways

Lanthanum ions (La³⁺) are known to be potent blockers of various calcium channels.[1] Due to their similar ionic radius and charge density to Ca²⁺, La³⁺ ions can compete with calcium for binding sites on these channels, thereby inhibiting calcium influx.[1] This property is of significant interest in drug development for conditions where aberrant calcium signaling is implicated.

Furthermore, lanthanum ions have been shown to be agonists of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis.[2]

Proposed Mechanism of Action and Signaling Pathway

While specific studies on the signaling pathways of this compound are limited, a logical hypothesis can be formulated based on the known biological activities of lanthanum ions. Upon administration, this compound would be expected to dissociate, releasing La³⁺ ions, which can then interact with cellular signaling components.

A proposed mechanism of action involves the modulation of intracellular calcium levels through the blockade of plasma membrane calcium channels and interaction with the calcium-sensing receptor.

Experimental Workflow for Investigating Therapeutic Potential

For drug development professionals, a logical workflow to investigate the therapeutic potential of this compound would involve a series of in vitro and in vivo studies.

References